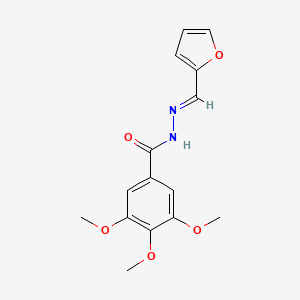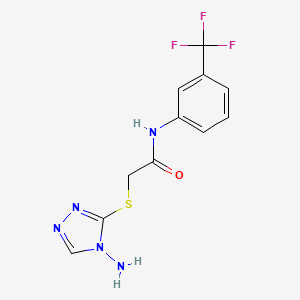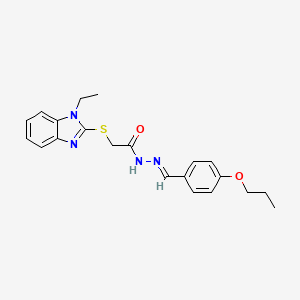
N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-(furan-2-ylméthylène)-3,4,5-triméthoxybenzohydrazide est un composé appartenant à la classe des bases de Schiff. Les bases de Schiff se caractérisent par la présence d’une liaison C=N, formée par la condensation d’amines primaires avec des composés carbonylés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N’-(furan-2-ylméthylène)-3,4,5-triméthoxybenzohydrazide implique généralement la réaction de condensation entre le furan-2-carbaldéhyde et la 3,4,5-triméthoxybenzohydrazide. La réaction est généralement réalisée dans un solvant éthanolique sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions : La N’-(furan-2-ylméthylène)-3,4,5-triméthoxybenzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la liaison C=N en liaison C-N.
Substitution : Les groupes méthoxy sur le cycle benzénique peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits :
Oxydation : Dérivés oxydés des cycles furane et benzène.
Réduction : Dérivés d’hydrazide réduits.
Substitution : Dérivés substitués avec divers groupes fonctionnels remplaçant les groupes méthoxy.
4. Applications de la recherche scientifique
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques avec des propriétés catalytiques et électroniques potentielles.
Biologie : Enquête sur ses activités antimicrobiennes et antifongiques en raison de la présence du cycle furane.
Médecine : Exploration de ses propriétés anticancéreuses potentielles, car les bases de Schiff ont montré des promesses dans l’inhibition de la croissance des cellules cancéreuses.
Industrie : Utilisé dans la synthèse de colorants et de pigments en raison de ses propriétés chromophores.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the furan ring.
Medicine: Explored for its potential anticancer properties, as Schiff bases have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Le mécanisme d’action de la N’-(furan-2-ylméthylène)-3,4,5-triméthoxybenzohydrazide implique son interaction avec les molécules biologiques par le biais du groupe azométhine (C=N). Ce groupe peut former des complexes de coordination avec des ions métalliques, qui peuvent ensuite interagir avec des biomolécules telles que les protéines et les enzymes. L’activité biologique du composé est souvent attribuée à sa capacité à chélater les ions métalliques, perturbant les processus biologiques essentiels dans les micro-organismes ou les cellules cancéreuses.
Composés similaires :
N’-(furan-2-ylméthylène)-2-hydroxybenzohydrazide : Structure similaire, mais avec un groupe hydroxyle au lieu de groupes méthoxy.
N’-(furan-2-ylméthylène)-4-méthoxybenzohydrazide : Contient un seul groupe méthoxy sur le cycle benzénique.
N’-(furan-2-ylméthylène)-3,4-diméthoxybenzohydrazide : Présente deux groupes méthoxy sur le cycle benzénique.
Unicité : La N’-(furan-2-ylméthylène)-3,4,5-triméthoxybenzohydrazide est unique en raison de la présence de trois groupes méthoxy sur le cycle benzénique, ce qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé polyvalent pour diverses applications, notamment la formation de complexes métalliques et l’exploration d’activités biologiques.
Comparaison Avec Des Composés Similaires
N’-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of methoxy groups.
N’-(Furan-2-ylmethylene)-4-methoxybenzohydrazide: Contains a single methoxy group on the benzene ring.
N’-(Furan-2-ylmethylene)-3,4-dimethoxybenzohydrazide: Features two methoxy groups on the benzene ring.
Uniqueness: N’-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications, particularly in forming metal complexes and exploring biological activities.
Propriétés
Formule moléculaire |
C15H16N2O5 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C15H16N2O5/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-16-9-11-5-4-6-22-11/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Clé InChI |
FOWGQKXNSZRNFV-CXUHLZMHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987048.png)

![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987051.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)

![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]benzamide](/img/structure/B11987066.png)

![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)


![3-(4-bromophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987118.png)
